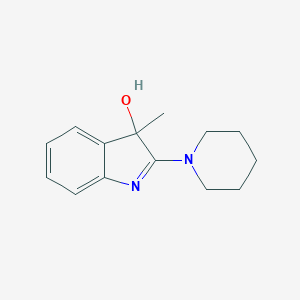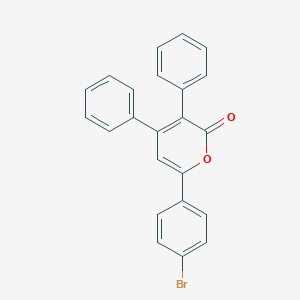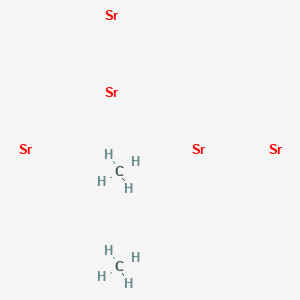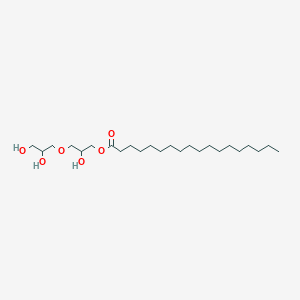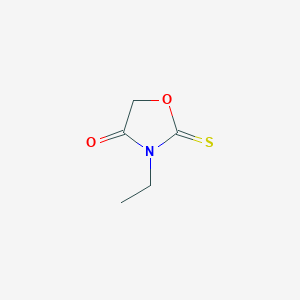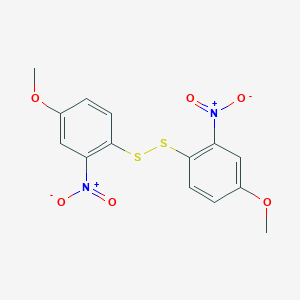
6-methoxyquinolin-2(1H)-one
Vue d'ensemble
Description
6-Methoxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 and is also known by the synonym 2-Hydroxy-6-methoxyquinoline .
Synthesis Analysis
The synthesis of 6-Methoxyquinolin-2(1H)-one and its derivatives has been a subject of interest in various research studies . For instance, one study discussed the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles . Another study highlighted the synthesis of quinoline derivatives through various protocols, including classical methods and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The InChI code for 6-Methoxyquinolin-2(1H)-one is 1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving 6-Methoxyquinolin-2(1H)-one have been explored in various studies . For example, one study synthesized a complex by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . Another study discussed the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
6-Methoxyquinolin-2(1H)-one has a molecular weight of 175.19 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved documents.Applications De Recherche Scientifique
C-H Alkylation
6-methoxyquinolin-2(1H)-one has been used in the field of organic chemistry for C-H alkylation . This process involves the direct electron transfer between alkyl carboxylic acids and excited-state substrates . The method is mild and does not involve any catalysts or additives .
Anticancer Agents
Quinoline derivatives, including 6-methoxyquinolin-2(1H)-one, have been studied for their potential as anticancer agents . These compounds have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-HIV, and anticancer . The structure activity pattern of compound 37 and 38 suggested that both 4-fluoro-3-(trifluoromethyl) phenyl moiety for compound 38 and 6-methoxy-7-(morpholinomethoxy) quinoline in compound 37 have significant impact on antiproliferative activity and C-RAF kinase inhibition, respectively .
Design Strategies for Anticancer Drugs
The structure of 6-methoxyquinolin-2(1H)-one has been used in the design strategies for anticancer drugs . The structure activity relationship, molecular docking studies and their mechanism have been studied . This compilation could assist the global researchers to develop novel and potent quinolone-based therapeutics to treat various cancerous conditions .
Lead Modification
6-methoxyquinolin-2(1H)-one has been used in lead modification for the development of new anticancer drugs . The structure of 6-methoxyquinolin-2(1H)-one has been modified to enhance the anticancer activity .
Safety and Hazards
The safety data sheet for 6-Methoxyquinolin-2(1H)-one indicates that it may be harmful if swallowed or in contact with skin and causes eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, not to get in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .
Mode of Action
It has been reported that this compound can participate in a light-induced direct electron transfer with alkyl carboxylic acids for c-h alkylation .
Biochemical Pathways
It is known that the compound can participate in c-h alkylation reactions , which are fundamental transformations in organic chemistry and are involved in various biochemical pathways.
Result of Action
Given its ability to participate in c-h alkylation reactions , it can be inferred that the compound might influence the structure and function of biomolecules in the cell.
Action Environment
It is known that the compound can participate in light-induced reactions , suggesting that light conditions might influence its activity.
Propriétés
IUPAC Name |
6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXCMWXUMCLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281268 | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxyquinolin-2(1H)-one | |
CAS RN |
13676-00-1 | |
| Record name | 13676-00-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of 6-methoxyquinolin-2(1H)-one into an iridium(III) complex influence its interaction with DNA?
A1: Research suggests that incorporating 6-methoxyquinolin-2(1H)-one as a ligand in an iridium(III) complex can significantly impact its interaction with DNA. While the specific study mentioned does not directly synthesize a complex with 6-methoxyquinolin-2(1H)-one, it investigates closely related derivatives. It highlights that the complex containing a 7-methoxy-2-(methylthio)quinoline ligand [] exhibited stronger binding affinity to CT-DNA compared to complexes with other substitutions on the quinoline ring. This difference in binding affinity suggests that the position and nature of substituents on the quinoline ring play a crucial role in dictating the interaction of the resulting iridium(III) complexes with DNA []. Further investigation into the binding mode of the 6-methoxyquinolin-2(1H)-one containing complex is needed to fully elucidate its specific interactions.
Q2: What is the documented anticancer activity of iridium(III) complexes incorporating 6-methoxyquinolin-2(1H)-one or its derivatives?
A2: While the provided research doesn't directly investigate the anticancer activity of an iridium(III) complex with 6-methoxyquinolin-2(1H)-one itself, it explores complexes with structurally similar ligands []. The study demonstrates that these iridium(III) complexes display promising anticancer activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines []. Importantly, the complex containing the 7-methoxy-2-(methylthio)quinoline ligand exhibited higher cytotoxicity against the HeLa cell line compared to cisplatin, a widely used chemotherapy drug []. This finding emphasizes the potential of iridium(III) complexes bearing quinoline-based ligands, including potentially 6-methoxyquinolin-2(1H)-one, as anticancer agents. Further research is needed to directly assess the anticancer properties of the 6-methoxyquinolin-2(1H)-one-containing complex and to explore its mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


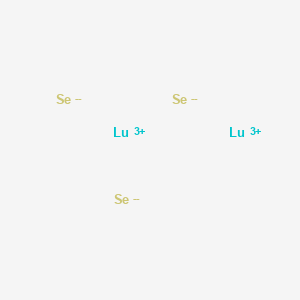
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
